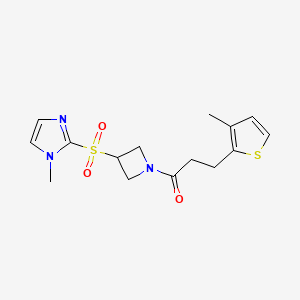

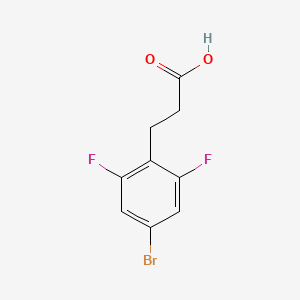

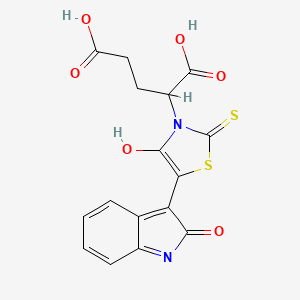

Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indolizin-2-yl(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone is a synthetic compound that has gained attention in recent years due to its potential in scientific research.

科学的研究の応用

Structural and Molecular Studies

- Molecular Structure Analysis : A study by Kloubert et al. (2012) describes the methylation of a related compound, leading to the formation of a yellow compound with specific structural features, such as dihedral angles and bond lengths between different rings in the molecule (Kloubert et al., 2012).

- Synthesis and Structural Features : Katzsch et al. (2019) report on the synthesis of 9-(pyrid-2-yl)indolizine-1-one, revealing its molecular structure and potential as a model for future drug design (Katzsch et al., 2019).

Synthesis Methods and Catalysis

- Platinum-Catalyzed Synthesis : Smith et al. (2007) demonstrate a method using Pt(II)-catalyzed cycloisomerization for the efficient synthesis of indolizines, pyrrolones, and indolizinones, highlighting the ease of obtaining these heterocycles from readily available substrates (Smith et al., 2007).

- Iron-Catalyzed Formation : Yavari et al. (2016) describe an FeCl3-catalyzed 1,3-dipolar cycloaddition reaction for the synthesis of indolizine derivatives, showcasing a method for the one-pot synthesis of complex molecules (Yavari et al., 2016).

Chemical Properties and Reactions

- Autoxidation Studies : Bhattacharya et al. (2001) explore the autoxidation of indolizine derivatives, providing insight into the reaction mechanisms and the formation of various oxidation products (Bhattacharya et al., 2001).

- Photooxygenation Reactions : Li et al. (2004) investigate the photooxygenation of indolizines, revealing different reaction pathways and mechanisms influenced by substituents and solvent conditions (Li et al., 2004).

Potential Pharmaceutical Applications

- Antitumor Activity : Nguyen et al. (1990) report on the synthesis and antitumor activity of certain indolizine derivatives, identifying them as a promising class of antineoplastic agents (Nguyen et al., 1990).

作用機序

Indole Derivatives

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Imidazole Containing Compounds

Imidazole is a heterocyclic moiety that is known for its broad range of chemical and biological properties. The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

特性

IUPAC Name |

indolizin-2-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-18(14-11-15-5-2-4-9-20(15)12-14)21-10-7-16(13-21)23-17-6-1-3-8-19-17/h1-6,8-9,11-12,16H,7,10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCLDFSCQIVNEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=CC=N2)C(=O)C3=CN4C=CC=CC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(3-Methoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2979540.png)

![2-({7-[(2-fluorophenyl)methyl]-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2979548.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide](/img/structure/B2979549.png)

![3-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-1,1,1-trifluoro-2-propanol](/img/structure/B2979553.png)

![N-(1,3-benzodioxol-5-yl)-2-[[4-(4-fluorophenyl)-2-phenyl-1H-imidazol-5-yl]sulfonyl]acetamide](/img/structure/B2979554.png)

![N-{6-[(4-fluorophenyl)sulfonyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}acetamide](/img/structure/B2979557.png)